N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
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Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by the introduction of the pyrrolidine ring and the methoxyphenoxyethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and heterocyclic structures can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate
- 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a pyrrolidine ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-5-4-6-17(14-16)26-12-9-20-18-13-15(21-10-2-3-11-21)7-8-19(18)22(23)24/h4-8,13-14,20H,2-3,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPFUXXIHSWPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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